
2-(2-Pyridin-2-ylethyl)aniline
Descripción general
Descripción
2-(2-Pyridin-2-ylethyl)aniline is a chemical compound with the molecular formula C13H14N2 . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .
Synthesis Analysis
The synthesis of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been reported in several studies. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been analyzed in several studies. For example, a study reported the structural analysis of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Pyridin-2-ylethyl)aniline and its derivatives have been studied. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Directing Group in C-H Amination : "2-(Pyridin-2-yl)aniline" has been designed as a new, removable directing group to promote C-H amination mediated by cupric acetate. This approach allows for the efficient amination of β-C(sp2)-H bonds of benzamide derivatives with good functional group tolerance, demonstrating its utility in organic synthesis (Hong-Yi Zhao et al., 2017).
Materials Science
- Electrocatalysis : A conducting polymer with a polyaniline backbone and pyridine pendant groups, derived from "2-(2-Pyridin-2-ylethyl)aniline," has been studied for potential applications in electrochemical fuel generation, including H2 production and CO2 reduction. This material showcases the versatility of pyridine-based electrocatalysts in energy-related applications (Dorottya Hursán et al., 2016).
Structural Chemistry
- Complex Formation : Pyridinylimine derivatives of "2-(2-Pyridin-2-ylethyl)aniline" have been utilized in the formation of novel metal complexes. These complexes have been characterized and examined for their reactivity and potential applications, illustrating the structural versatility and coordination chemistry of pyridinylimine ligands (S. Dridi et al., 2014).
Polymer Science
- Polymerization Catalysts : Palladium(II) complexes containing N,N'-bidentate derivatives of "2-(2-Pyridin-2-ylethyl)aniline" have shown high catalytic activity for the polymerization of methyl methacrylate (MMA), demonstrating the potential of these complexes in the production of polymers with specific properties (Sung-Hoon Kim et al., 2014).
Pharmacological Research
- Antioxidant and Acetylcholinesterase Inhibitory Properties : While explicitly excluding drug-related information, it's noteworthy to mention that derivatives of "2-(2-Pyridin-2-ylethyl)aniline" have been explored for their antioxidant activities and acetylcholinesterase inhibitory properties, contributing to research in neurodegenerative diseases and oxidative stress management (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Safety And Hazards
The safety data sheet for aniline, a derivative of 2-(2-Pyridin-2-ylethyl)aniline, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOXFXGTWSXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405860 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridin-2-ylethyl)aniline | |
CAS RN |
50385-28-9 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

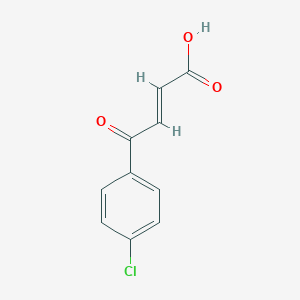
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
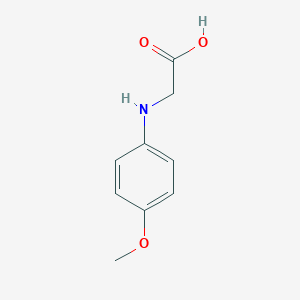

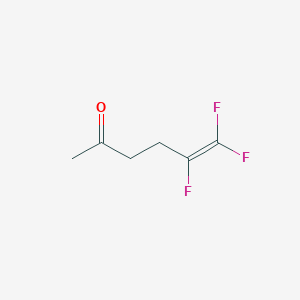
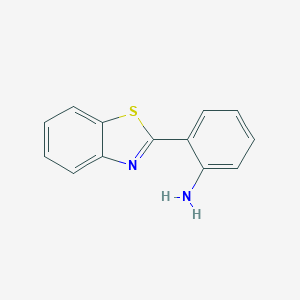
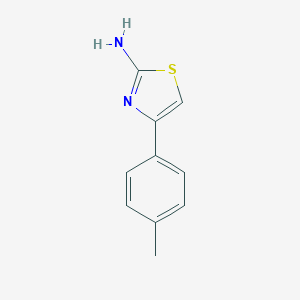
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
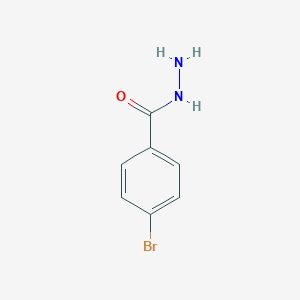
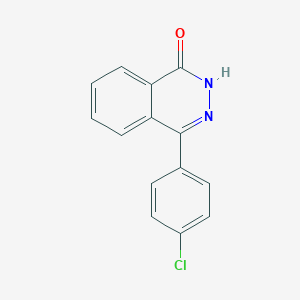
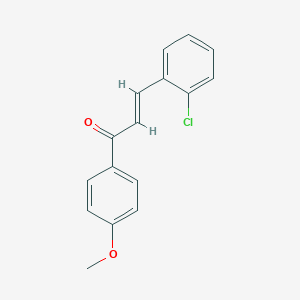
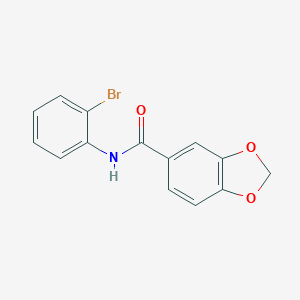
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
